molecular formula C12H16ClNO3 B1419758 Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride CAS No. 93967-76-1

Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1419758
CAS RN: 93967-76-1
M. Wt: 257.71 g/mol
InChI Key: DRULTGGYJWUCKF-ACMTZBLWSA-N
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Description

“Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride” is a compound with the molecular weight of 183.61 .


Synthesis Analysis

A concise synthesis of (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline has been developed from commercially available starting materials with excellent diastereos-electivity .


Molecular Structure Analysis

The molecular structure of a similar compound, “(2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride”, has a molecular formula of CHClNO and an average mass of 165.661 Da .


Physical And Chemical Properties Analysis

“Methyl (2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride” has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties listed .

Scientific Research Applications

Pharmaceutical Synthesis Intermediate

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure is pivotal in the construction of complex molecules due to its chiral centers, which are essential for creating enantiomerically pure pharmaceuticals .

Organic Synthesis Building Block

As a building block in organic synthesis, this compound’s chiral centers and functional groups make it a valuable starting material for the synthesis of a wide range of organic compounds, including natural products and polymers .

Enantioselective Synthesis

The compound is used in enantioselective synthesis processes to produce single enantiomers of target molecules. This is crucial for the development of drugs with specific biological activities and reduced side effects .

Diastereoselective Synthesis

It is also employed in diastereoselective synthesis, which is important for creating compounds with multiple chiral centers. This ensures the production of a specific diastereomer over others, which can be critical for the biological activity of the compound .

Chiral Resolution

Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride can be used for chiral resolution, a process that separates racemic mixtures into their individual enantiomers, which is vital for the study and application of chirality in drugs .

Agrochemical Research

In agrochemical research, this compound’s derivatives may be explored for their potential as new active ingredients in pesticides or herbicides, benefiting from its chiral properties to target specific pests or weeds with high selectivity .

Glycopeptide Synthesis

The compound is instrumental in the synthesis of glycopeptides, which are important in the development of antibiotics and other bioactive molecules. Its chiral centers help in constructing the peptide backbone with the desired stereochemistry .

Topical Medications

Recent studies have indicated the use of this compound’s derivatives in topical medications. Its structural features may contribute to the efficacy and stability of topical formulations .

Mechanism of Action

While the mechanism of action for “Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride” is not available, a related compound, Iptacopan, binds to Factor B of the alternative complement pathway and regulates the cleavage of C3 .

Safety and Hazards

“Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)pyrrolidine-2-carboxylate hydrochloride” has a GHS07 signal word of “Warning” and hazard statements H302, H315, H319, H335 .

properties

IUPAC Name

methyl (2S,4S)-4-phenoxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-15-12(14)11-7-10(8-13-11)16-9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRULTGGYJWUCKF-ACMTZBLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93967-76-1
Record name L-Proline, 4-phenoxy-, methyl ester, hydrochloride, cis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93967-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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